Cas no 2967-60-4 (1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94%)

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94% 化学的及び物理的性質

名前と識別子

-

- 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane

- 1.1.1.2.2.3.3-Heptafluor-7-iod-heptan

- C-6101

- AKOS007930585

- NS00110573

- 2967-60-4

- DTXSID50662975

- SCHEMBL20560644

- MFCD06247733

- 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94%

- MGAFZAISKPGHKL-UHFFFAOYSA-N

- Heptane, 1,1,1,2,2,3,3-heptafluoro-7-iodo-

- 7-Iodo-1,1,1,2,2,3,3-Heptafluoroheptane

- J-017595

- CS-0450616

-

- MDL: MFCD06247733

- インチ: InChI=1S/C7H8F7I/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h1-4H2

- InChIKey: MGAFZAISKPGHKL-UHFFFAOYSA-N

- ほほえんだ: C(CCI)CC(C(C(F)(F)F)(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 351.95600

- どういたいしつりょう: 351.95589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 1.749±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 115 ºC (100 Torr)

- フラッシュポイント: 74.2±5.6 ºC,

- 屈折率: 1.3984 (589.3 nm 25 ºC)

- ようかいど: Insuluble (9.5E-4 g/L) (25 ºC),

- PSA: 0.00000

- LogP: 4.42460

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94% セキュリティ情報

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94% 税関データ

- 税関コード:2903799090

- 税関データ:

中国税関コード:

2903799090概要:

2903799090他の非環状炭化水素ハロゲン化誘導体(2種以上の異なるハロゲンを含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

要約:

2903799090は、2つ以上の異なるハロゲンを含む非環状炭化水素のハロゲン化誘導体である。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94% 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC408212-5g |

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane |

2967-60-4 | 5g |

£240.00 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521283-5g |

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane |

2967-60-4 | 98% | 5g |

¥2679.00 | 2024-08-03 |

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94% 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94%に関する追加情報

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (CAS No. 2967-60-4)

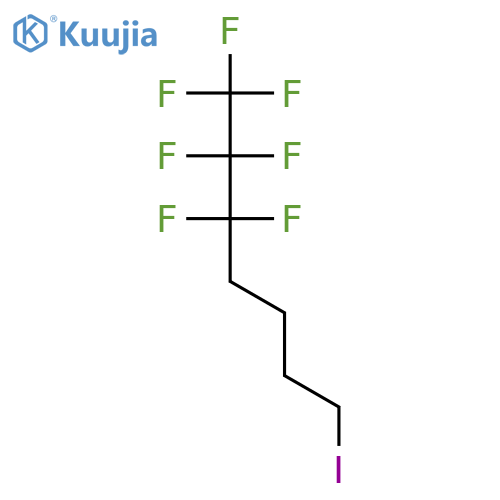

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is a highly fluorinated organic compound with the CAS registry number 2967-60-4. This compound is characterized by its unique structure featuring seven fluorine atoms and one iodine atom attached to a heptane backbone. The presence of multiple fluorine atoms imparts distinct chemical and physical properties to the molecule. This compound is often used in various applications due to its stability and reactivity under specific conditions.

The chemical structure of 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane can be described as follows: the heptane chain consists of seven carbon atoms. Fluorine atoms are attached to carbons 1 through 3 in a highly substituted manner. Specifically:

- Carbon 1 has three fluorine substituents.

- Carbon 2 has two fluorine substituents.

- Carbon 3 has two fluorine substituents.

- Carbon 7 (the terminal carbon) has one iodine substituent.

This substitution pattern results in a highly branched and electron-deficient structure due to the electronegativity of fluorine atoms. The iodine atom at position 7 introduces additional reactivity due to its relatively larger atomic size and lower electronegativity compared to fluorine.

Recent studies have highlighted the potential of heptafluoroalkanes like 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane in various fields. For instance:

- Catalytic applications: The compound has been explored as a precursor in catalytic processes due to its ability to stabilize reactive intermediates.

- Biochemical research: Its unique electronic properties make it a candidate for studying interactions with biomolecules such as enzymes and proteins.

- Nanotechnology: Researchers have investigated its use in the synthesis of nanoparticles and surface-modifying agents.

The synthesis of 1,1,1,2,2,3-trifluoroalkanes like this compound typically involves multi-step processes. Common methods include:

- Electrophilic substitution: Fluorination via electrophilic substitution using sources like HF or other fluorinating agents.

- Catalytic hydrogenation: Selective hydrogenation of precursor compounds to achieve the desired substitution pattern.

- Radiation-induced reactions: Use of ionizing radiation to facilitate bond cleavage and substitution reactions.

The physical properties of CAS No. 2967-60-4 are critical for its applications. Key properties include:

- Molecular weight: Approximately 555 g/mol

- Melting point: Low temperature range (-50°C to -40°C)

- Moderate temperature range (80°C to 90°C)

- Limited solubility in water but highly soluble in organic solvents like dichloromethane and THF

2967-60-4 (1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94%) 関連製品

- 2043-53-0(1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane)

- 68188-12-5(Perfluoro-C2-18-alkylethyl iodides)

- 183547-74-2(Heptane,1,1,1,2,2,3,3,4,4-nonafluoro-7-iodo-)

- 30046-31-2(1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane)

- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)

- 534-59-8(Butylmalonic acid)

- 1805253-36-4(3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine)

- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)

- 2361826-56-2(N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide)

- 2171172-96-4((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)